molecular formula C11H12ClN3 B3048821 5-Chloro-2-(piperazin-1-yl)benzonitrile CAS No. 182181-36-8

5-Chloro-2-(piperazin-1-yl)benzonitrile

Cat. No.: B3048821
CAS No.: 182181-36-8
M. Wt: 221.68 g/mol
InChI Key: IVPNTGSEDGDHOZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperazin-1-yl)benzonitrile is a small-molecule compound featuring a benzonitrile core substituted with a chlorine atom at the 5-position and a piperazine ring at the 2-position. This structure confers versatility in medicinal chemistry, as the piperazine moiety enhances solubility and bioavailability, while the benzonitrile scaffold allows for diverse functionalization. The compound is frequently explored as a pharmacophore in drug discovery, particularly for central nervous system (CNS) disorders and oncology, due to its ability to modulate neurotransmitter receptors and enzyme activity .

Properties

IUPAC Name

5-chloro-2-piperazin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPNTGSEDGDHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598422
Record name 5-Chloro-2-(piperazin-1-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182181-36-8
Record name 5-Chloro-2-(piperazin-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182181-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperazin-1-yl)benzonitrile typically involves the reaction of 5-chloro-2-nitrobenzonitrile with piperazine. The process can be summarized as follows:

    Reduction of 5-chloro-2-nitrobenzonitrile: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic substitution: The resulting 5-chloro-2-aminobenzonitrile is then reacted with piperazine under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The piperazine ring can undergo oxidation or reduction under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-Chloro-2-(piperazin-1-yl)benzonitrile serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. Its structure allows for modifications that can enhance efficacy and reduce side effects in drug formulations. The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, making this compound a valuable scaffold in drug discovery aimed at treating conditions such as depression and anxiety disorders.

Case Studies
Research has demonstrated that derivatives of this compound exhibit selective binding to serotonin receptors, which is crucial for developing antidepressants. For instance, studies have indicated that modifications to the piperazine ring can lead to compounds with improved selectivity and potency against specific receptor subtypes.

Biological Studies

Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring plays a critical role in binding to these targets, modulating their activity and influencing neurotransmitter systems. This characteristic makes the compound a useful tool in biological research for studying the effects of piperazine derivatives on various biological systems.

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays have shown that it exhibits activity against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents . The compound's ability to inhibit bacterial growth highlights its relevance in addressing antibiotic resistance issues.

Materials Science

Advanced Materials Development
In materials science, this compound is being investigated for its potential use in creating advanced materials, including polymers and nanomaterials. Its unique chemical properties allow it to be incorporated into polymer matrices, potentially enhancing material performance in various applications such as coatings and composites.

Chemical Reactions

Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 5-chloro-2-nitrobenzonitrile with piperazine under specific conditions. This process often requires suitable solvents and catalysts to facilitate the reaction effectively. The resulting product can undergo further chemical transformations to yield various derivatives with tailored properties.

Reaction Type Description
Substitution Reactions Chlorine atom substitution with other nucleophiles under controlled conditions
Oxidation/Reduction Participation in redox reactions involving the piperazine ring
Coupling Reactions Formation of more complex molecules through coupling reactions

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural analogues and their modifications compared to 5-Chloro-2-(piperazin-1-yl)benzonitrile:

Compound Name Structural Modifications Key Applications/Findings Reference
5-Bromo-2-(piperazin-1-yl)benzonitrile Bromine replaces chlorine at position 5 Improved lipophilicity; tested in anticancer screens (IC₅₀ = 8.0 µM against bladder cancer) .
5-Nitro-2-(piperazin-1-yl)benzonitrile Nitro group replaces chlorine at position 5 Potential CNS activity; unconfirmed mechanism .
5-Amino-2-(piperidin-1-yl)benzonitrile Piperidine replaces piperazine; amino at position 5 Enhanced metabolic stability; explored in kinase inhibitors .
4-(Piperazin-1-yl)benzonitrile Piperazine at position 4 instead of 2 Reduced CNS penetration; used in peripheral target studies .
3-(Acridin-9-ylamino)benzonitrile Acridine-amino group appended to benzonitrile Anti-prion activity (IC₅₀ = 2–10 µM) .

Pharmacological Activity

  • Anticancer Activity: The bromo analogue (5-Bromo-2-(piperazin-1-yl)benzonitrile) demonstrated potency against bladder cancer (5637 cell line, IC₅₀ = 8.0 µM) but exhibited toxicity in non-cancerous WS1 cells (IC₅₀ = 20 µM) . 5-Chloro-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (19e), a benzothiazole derivative, showed efficacy in preclinical models for cocaine use disorder by modulating dopamine receptors .
  • CNS and Anti-Prion Activity: Compound 3-(acridin-9-ylamino)benzonitrile (from ) inhibited prion propagation (IC₅₀ = 2–10 µM), outperforming quinacrine derivatives .
  • Enzyme Modulation :

    • 4-[(4-{3-Methyl-5-[(piperidin-4-yl)methoxy]pyridine-2-carbonyl}piperazin-1-yl)methyl]benzonitrile (20) activated AMP-activated protein kinase (AMPK), a target for metabolic disorders .

Physicochemical Properties

  • Lipophilicity and Solubility: Chlorine and bromine substituents increase lipophilicity (logP ~2.5–3.0), while amino or hydroxyl groups improve aqueous solubility (e.g., 5-Amino-2-(piperidin-1-yl)benzonitrile, logP ~1.8) .
  • Stability: Piperidine-containing analogues (e.g., 5-Amino-2-(piperidin-1-yl)benzonitrile) exhibit greater metabolic stability compared to piperazine derivatives due to reduced oxidation susceptibility .

Biological Activity

5-Chloro-2-(piperazin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

Molecular Formula : C11H13ClN2
Molecular Weight : 220.69 g/mol
IUPAC Name : this compound
Canonical SMILES : ClC1=CC=C(C(=C1)N2CCNCC2)C#N

Synthesis

This compound can be synthesized through various chemical pathways, often involving the reaction of piperazine with substituted benzonitriles. The synthesis typically includes the following steps:

  • Formation of the piperazine derivative .
  • Nitrile substitution on the aromatic ring .
  • Chlorination at the 5-position of the phenyl ring .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical cellular processes. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have evaluated the compound's effect on various cancer cell lines, revealing moderate growth inhibition percentages:

Cancer Cell Line Growth Inhibition (%) at 10^-5 M
Renal Cancer UO-3132.45
Prostate Cancer PC-351.51
Breast Cancer T-47D27.84
Non-Small Cell Lung Cancer A54922.02

These results indicate that while the compound shows potential, its efficacy varies across different cancer types, necessitating further investigation into its mechanisms and optimization for enhanced activity .

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial activity against various pathogens. Preliminary data suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. However, specific susceptibility testing is required to determine its effectiveness against resistant strains .

Case Studies

Several studies have highlighted the biological significance of piperazine derivatives, including this compound:

  • Antitumor Activity Study : A series of piperazine derivatives were synthesized and screened for their antitumor activity against human cancer cell lines. Among these, compounds with similar structures demonstrated significant cytotoxicity, indicating a promising avenue for developing new anticancer agents .
  • Quantitative Structure Activity Relationship (QSAR) : QSAR studies have been conducted to predict the anti-proliferative activity of arylpiperazine derivatives. These studies suggest that structural modifications can enhance binding affinity to target receptors, providing insights into designing more effective compounds .

Q & A

Q. What are the established synthetic pathways for 5-Chloro-2-(piperazin-1-yl)benzonitrile?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). A chlorinated benzonitrile precursor (e.g., 5-chloro-2-fluorobenzonitrile) reacts with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track consumption of the starting material.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol.
    Yield optimization requires excess piperazine (1.5–2 equivalents) and prolonged heating (12–24 hours at 80–100°C). Contamination by mono- or di-substituted byproducts can occur if stoichiometry or temperature is poorly controlled .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Multiplets in δ 7.2–8.0 ppm (integration for 3H).
    • Piperazine protons : Split into two sets (δ 2.5–3.5 ppm for N–CH₂ and CH₂–N).
    • Nitrile carbon : Sharp singlet at ~110 ppm in ¹³C NMR.
  • IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular weight (237.7 g/mol).
  • X-ray Crystallography : Resolves spatial arrangement of the chloro and piperazine substituents (if single crystals are obtained) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of piperazine to chlorinated benzonitrile derivatives?

Methodological Answer: Low yields often stem from steric hindrance or poor nucleophilicity . Strategies include:

  • Catalyst Optimization : Add KI (10 mol%) to enhance leaving-group displacement via the "halogen dance" mechanism.
  • Solvent Screening : Test high-boiling solvents (e.g., NMP or DMSO) to improve solubility and reaction kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) while maintaining yield .
  • Protecting Groups : Temporarily protect piperazine’s secondary amine with Boc groups to prevent over-alkylation, followed by deprotection with TFA .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like MOE or AutoDock Vina to dock the compound into protein active sites (e.g., serotonin 5-HT₂A receptors). Key parameters:
    • Grid Box Size : Centered on the binding pocket (20 ų).
    • Scoring Functions : AMBER or MM/GBSA to rank binding poses.
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2.0 Å).
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with experimental IC₅₀ data for piperazine analogs .

Q. How to resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies arise from variations in polymorphism or experimental conditions . Standardize protocols:

  • Shake-Flask Method : Saturate the compound in buffers (pH 1–13) at 25°C, filter, and quantify via UV-Vis (λmax ~270 nm).
  • Thermodynamic Analysis : Measure solubility at multiple temperatures and fit to the van’t Hoff equation to calculate ΔHsol.
  • Comparative Studies : Cross-reference with structurally similar chlorobenzonitriles (e.g., 2-chloro-4-(pyrazolyl)benzonitrile) to identify trends in solubility-logP relationships .

Data Contradiction Analysis

Q. Why do some studies report divergent regioselectivity in piperazine substitution reactions?

Methodological Answer: Regioselectivity depends on electronic vs. steric control :

  • Electron-Deficient Arenes : Chlorine’s meta-directing effect favors substitution at the para position relative to the nitrile group.
  • Steric Effects : Bulky substituents on the benzonitrile ring may force piperazine to attack less hindered positions.
    Resolution :
  • Perform DFT Calculations (e.g., Gaussian 16) to compare activation energies for different substitution pathways.
  • Use isotopic labeling (e.g., ¹⁵N-piperazine) to track substitution sites via NMR .

Experimental Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic (0.1 M HCl, 40°C) and basic (0.1 M NaOH, 40°C) conditions for 24 hours.
    • Oxidative stress (3% H₂O₂, 25°C).
  • Analytical Monitoring : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., hydrolyzed nitrile to amide).
  • Kinetic Modeling : Fit degradation data to zero/first-order models to estimate shelf-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Chloro-2-(piperazin-1-yl)benzonitrile
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5-Chloro-2-(piperazin-1-yl)benzonitrile

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